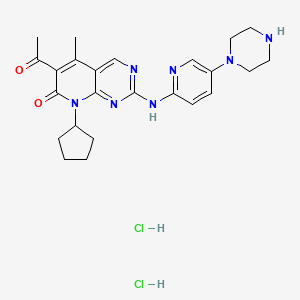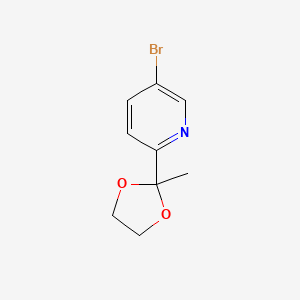
Palbociclib 2HCl
Overview
Description
. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer. By inhibiting CDK4/6, Palbociclib 2HCl effectively halts the progression of cancer cells from the G1 phase to the S phase of the cell cycle, thereby preventing uncontrolled cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palbociclib 2HCl can be synthesized through multiple synthetic routes. One common method involves starting with 5-bromo-2,4-dichloropyrimidine, which undergoes a series of reactions including nucleophilic substitution, bromination, Heck reaction, ring closure, and oxidation. The final product is obtained through a cross-coupling reaction followed by aqueous workup.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to optimize the efficiency of each step. The final product is then purified and crystallized to obtain this compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: Palbociclib 2HCl undergoes various chemical reactions, including nucleophilic substitution, bromination, Heck reaction, oxidation, and cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Thionyl chloride, cyclopentylamine.
Bromination: N-bromosuccinimide (NBS).
Heck reaction: Palladium catalyst, base (e.g., DIPEA).
Oxidation: Various oxidizing agents.
Cross-coupling reaction: Palladium catalyst, base.
Major Products Formed: The major products formed during these reactions include intermediates such as 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one, which are further processed to obtain this compound.
Scientific Research Applications
Palbociclib 2HCl has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a targeted therapy for breast cancer, showing improved progression-free survival in patients. In biological research, it serves as a tool to study cell cycle regulation and the role of CDK4/6 in cancer progression. Additionally, this compound is used in the development of new cancer therapies and in combination with other drugs to enhance treatment efficacy.
Mechanism of Action
Palbociclib 2HCl exerts its effects by selectively inhibiting CDK4 and CDK6, which are crucial for the transition of cells from the G1 phase to the S phase of the cell cycle. By blocking these kinases, this compound prevents cancer cells from dividing and proliferating. This mechanism of action results in cell cycle arrest and senescence in responsive cancer cells.
Comparison with Similar Compounds
Palbociclib 2HCl is one of several CDK4/6 inhibitors used in cancer therapy. Other similar compounds include ribociclib and abemaciclib. While all three drugs show improved progression-free survival in HR+/HER2- breast cancer patients, there are differences in their efficacy and safety profiles. For example, ribociclib and abemaciclib have shown improved overall survival compared to this compound in some studies. Additionally, each drug may have different side effect profiles and interactions with other medications.
Conclusion
This compound is a valuable compound in the treatment of HR+/HER2- advanced or metastatic breast cancer. Its selective inhibition of CDK4/6 makes it an effective tool in halting cancer cell proliferation. Ongoing research continues to explore its applications in other types of cancer and its potential in combination therapies.
Properties
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.2ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORIVNBSTFKZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733858 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-11-2 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)



![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B1507388.png)


![4-Hydroxy-6-methyl-[1,5]naphthyridine-3-carboxylic acid](/img/structure/B1507401.png)



